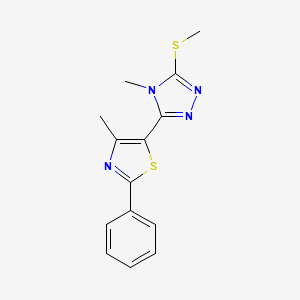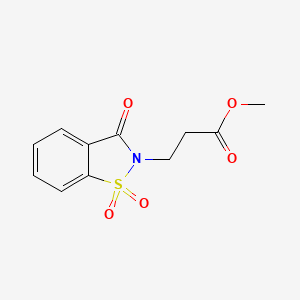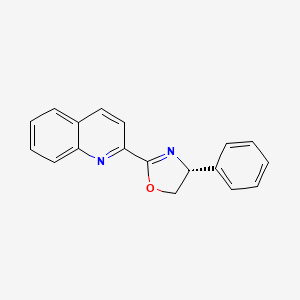
N-Ethyl-2-phenylethanamine
Overview
Description
N-Ethyl-2-phenylethanamine is an organic compound with the molecular formula C10H15N. It is a secondary amine, characterized by an ethyl group attached to the nitrogen atom and a phenyl group attached to the ethyl chain. This compound is part of the phenethylamine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
N-Ethyl-2-phenylethanamine, also known as Phenethylamine, primarily targets the trace amine-associated receptor 1 (TAAR1) and vesicular monoamine transporter 2 (VMAT2) in monoamine neurons . It also interacts with primary amine oxidase in Escherichia coli (strain K12) and Trypsin-1 and Trypsin-2 in humans .
Mode of Action
Phenethylamine regulates monoamine neurotransmission by binding to TAAR1 and inhibiting VMAT2 in monoamine neurons . This interaction results in the modulation of neurotransmitter systems, particularly the release of norepinephrine and dopamine .
Biochemical Pathways
Phenethylamine is produced from the amino acid L-phenylalanine by the enzyme aromatic L-amino acid decarboxylase via enzymatic decarboxylation . It is metabolized primarily by monoamine oxidase B (MAO-B) and other enzymes such as MAO-A , semicarbazide-sensitive amine oxidases (SSAOs) AOC2 and AOC3 , phenylethanolamine N-methyltransferase (PNMT) , aralkylamine N-acetyltransferase (AANAT) , and flavin-containing monooxygenase 3 (FMO3) .
Pharmacokinetics
The pharmacokinetic properties of Phenethylamine involve its metabolism primarily by MAO-B . Other enzymes involved include MAO-A, SSAOs (AOC2 & AOC3), PNMT, AANAT, and FMO3 . The compound has a short half-life, with exogenous Phenethylamine having a half-life of 5-10 minutes and endogenous Phenethylamine having a half-life of approximately 30 seconds . It is excreted renally (through the kidneys) .
Result of Action
The molecular and cellular effects of Phenethylamine’s action involve the modulation of neurotransmitter systems. It acts as a central nervous system stimulant, influencing voluntary movement, stress, and mood . It also has a role in dopaminergic neurons, which are critical for these functions .
Action Environment
The action, efficacy, and stability of Phenethylamine can be influenced by various environmental factors. For instance, its significant concentrations to reach the brain, the dosage must be higher than for other methods of administration . This is due to a significant amount of orally ingested Phenethylamine being metabolized in the small intestine by MAO-B and then aldehyde dehydrogenase (ALDH), which converts it to phenylacetic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Ethyl-2-phenylethanamine can be synthesized through various methods. One common synthetic route involves the alkylation of 2-phenylethylamine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like ethanol .
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of N-ethyl-2-nitroethane, followed by reductive amination. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-2-phenylethanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-ethyl-2-phenylacetaldehyde using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to N-ethyl-2-phenylethanol using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: N-Ethyl-2-phenylacetaldehyde.
Reduction: N-Ethyl-2-phenylethanol.
Substitution: Various N-alkyl-2-phenylethanamines depending on the substituent used.
Scientific Research Applications
N-Ethyl-2-phenylethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on neurotransmitter systems, particularly in relation to dopamine and norepinephrine pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: This compound is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals
Comparison with Similar Compounds
Similar Compounds
Phenethylamine: A primary amine with similar structural features but lacks the ethyl group on the nitrogen atom.
N-Methyl-2-phenylethanamine: Similar structure but with a methyl group instead of an ethyl group on the nitrogen atom.
Amphetamine: A well-known stimulant with a similar phenethylamine backbone but with additional methyl groups
Uniqueness
N-Ethyl-2-phenylethanamine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to its analogs. Its ethyl group enhances its lipophilicity, potentially affecting its ability to cross biological membranes and interact with target receptors .
Properties
IUPAC Name |
N-ethyl-2-phenylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-2-11-9-8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHOHPONCSKXSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601344265 | |
| Record name | N-Ethyl-2-phenylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601344265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22002-68-2 | |
| Record name | N-Ethyl-2-phenylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601344265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl (1R,2S,5S)-2-(hydroxymethyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B3116784.png)






![Exo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane](/img/structure/B3116841.png)






